molecular formula C16H29N3O4 B7438696 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea

1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea

Cat. No. B7438696
M. Wt: 327.42 g/mol
InChI Key: YIDSSUGHJDIIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase. The inhibition of this enzyme leads to an increase in the levels of GABA, an inhibitory neurotransmitter in the central nervous system. CPP-115 has been studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea works by inhibiting the enzyme, GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects:
The increase in GABA levels in the brain as a result of this compound administration can lead to various biochemical and physiological effects. These include the reduction of neuronal excitability, the prevention of seizures, and the reduction of anxiety and stress.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea for lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise targeting of this enzyme and the resulting increase in GABA levels. However, one limitation is that this compound may not be suitable for long-term use, as prolonged inhibition of GABA aminotransferase may lead to the downregulation of GABA receptors and a decrease in GABA levels.

Future Directions

There are several future directions for the study of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea. One potential area of research is the development of new derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as depression and post-traumatic stress disorder. Additionally, further research is needed to fully understand the long-term effects of this compound administration and its potential for abuse.

Synthesis Methods

1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea can be synthesized through a multi-step process involving the reaction of 1-cyclopropyl-5-methylpyrrolidin-3-amine with 3-(4,4-dimethoxyoxan-3-yl)propionic acid, followed by the conversion of the resulting intermediate to the urea derivative.

Scientific Research Applications

1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA in the brain, which can help to reduce the excitability of neurons and prevent seizures. In addition, this compound has been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine.

properties

IUPAC Name

1-(1-cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-11-8-12(9-19(11)13-4-5-13)17-15(20)18-14-10-23-7-6-16(14,21-2)22-3/h11-14H,4-10H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDSSUGHJDIIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C2CC2)NC(=O)NC3COCCC3(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.